molecular formula C19H25NO5S B2830471 (E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 1706500-68-6

(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No.: B2830471
CAS No.: 1706500-68-6
M. Wt: 379.47
InChI Key: SEUGTQQWNQAISR-WEVVVXLNSA-N
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Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at position 3, coupled with an (E)-configured α,β-unsaturated ketone linked to a 3,4-dimethoxyphenyl group. The methylsulfonyl group enhances polarity and may influence receptor binding affinity, while the 3,4-dimethoxyphenyl moiety contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-24-17-8-4-13(10-18(17)25-2)5-9-19(21)20-14-6-7-15(20)12-16(11-14)26(3,22)23/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUGTQQWNQAISR-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C3CCC2CC(C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed examination of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Aromatic Ring : The presence of a 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
  • Bicyclic System : The azabicyclo[3.2.1]octane framework is significant for its potential neuroactive properties.
  • Alkenone Moiety : The prop-2-en-1-one part indicates reactivity that may influence biological interactions.

Table 1: Structural Features

ComponentDescription
Aromatic Ring3,4-Dimethoxyphenyl
Bicyclic System8-Azabicyclo[3.2.1]octane
Reactive GroupProp-2-en-1-one
Sulfonyl GroupMethylsulfonyl

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures showed selective toxicity towards malignant cells while sparing normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, the compound was tested against several human cancer cell lines, including:

  • Molt 4/C8 T-Lymphocytes
  • CEM T-Lymphocytes
  • HL-60 Promyelocytic Leukemia Cells

The results indicated that the compound exhibited an IC50 value in the low micromolar range, suggesting potent cytotoxicity .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cellular replication processes.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through mitochondrial pathways .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityLow micromolar IC50 values
Apoptosis InductionIncreased apoptosis in cancer cells
ROS GenerationElevated oxidative stress

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. For instance, compounds with similar piperidine structures have been evaluated for their efficacy against bacterial and fungal pathogens. The presence of the methylsulfonyl group may enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens .

Inhibition of Enzymatic Activity

This compound may also serve as an inhibitor for specific enzymes relevant to disease processes, such as α-glucosidase inhibitors used in diabetes management. The structural motifs present in the compound could facilitate interactions with enzyme active sites, leading to inhibition .

Neuropharmacological Effects

The azabicyclo structure suggests potential applications in neuropharmacology, particularly as a scaffold for developing drugs targeting neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems and cognitive functions .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2016Antimicrobial EfficacySynthesized piperidine derivatives showed significant activity against Xanthomonas axonopodis and Ralstonia solanacearum .
Garcia-Irizarry et al., 2018Enzyme InhibitionEvaluated bicyclic compounds for α-glucosidase inhibition; some derivatives exhibited high inhibitory activity .
Recent Pharmacological ReviewsNeuropharmacologyDiscussed potential of bicyclic compounds in treating cognitive disorders; highlighted structure-function relationships .

Comparison with Similar Compounds

Core Bicyclic Framework Modifications

Several analogs share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and stereochemistry:

Compound Name Substituents on Bicyclic Core Key Structural Differences Potential Impact on Properties
Target Compound 3-(Methylsulfonyl), (1R,5S) stereoisomer Reference compound High polarity, defined stereoselectivity
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate 2-Phenylacrylate ester Ester group vs. α,β-unsaturated ketone Reduced electrophilicity, altered metabolism
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate (2p) Trifluoromethanesulfonate Strong electron-withdrawing group Enhanced reactivity in nucleophilic substitution
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Aromatic nitro group Potential prodrug activation via nitro reduction

Key Observations :

  • Electrophilic Character : The target’s α,β-unsaturated ketone confers Michael acceptor reactivity, absent in ester- or sulfonate-bearing analogs .
  • Stereochemical Specificity : Racemic mixtures (e.g., ’s (1R,5S)) may exhibit reduced selectivity compared to the target’s defined (1R,5S) configuration .

Aromatic Substituent Variations

The 3,4-dimethoxyphenyl group distinguishes the target from analogs with halogenated or hydroxylated aryl moieties:

Compound Name Aromatic Group Electronic Effects Biological Implications
Target Compound 3,4-Dimethoxyphenyl Electron-donating (+M/-I) Enhanced CNS penetration via lipophilicity
(1R,5S)-8-(3,4-Dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-one (hypothetical analog) 3,4-Dichlorophenyl Electron-withdrawing (-I) Increased receptor binding affinity (e.g., σ receptors)
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate 2-Phenylpropanoate with hydroxyl Hydrogen-bonding capacity Altered solubility and metabolic conjugation

Key Observations :

  • Lipophilicity : The target’s methoxy groups likely increase logP compared to hydroxylated analogs (e.g., ), favoring blood-brain barrier penetration.
  • Receptor Binding : Electron-withdrawing groups (e.g., chlorine in ) may enhance affinity for specific targets but reduce bioavailability due to polarity.

Q & A

Q. How does the methylsulfonyl group modulate solubility versus target affinity?

  • Methodological Answer : The sulfonyl group improves aqueous solubility via polar interactions but may reduce membrane permeability. Balance these effects by synthesizing analogs with substituents like sulfonamides or hydroxyl groups. Correlate logP (measured via shake-flask method) with cellular uptake (Caco-2 permeability assay) .

Q. What crystallographic techniques confirm the bicyclic scaffold’s conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves the chair-boat conformation of the 8-azabicyclo[3.2.1]octane ring. Compare with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set) to validate computational models .

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